5-ethynyl-2-methyl-1,3-thiazole
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Overview
Description
5-ethynyl-2-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, hydrogen bonding, and other types of non-covalent interactions, which can contribute to its binding with biological targets .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse solubility profiles, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with an ethynylating agent. One common method is the reaction of 2-methyl-1,3-thiazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-ethynyl-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole: The parent compound of the thiazole family, known for its basic structure and properties.
2-methyl-1,3-thiazole: Similar to 5-ethynyl-2-methyl-1,3-thiazole but without the ethynyl group.
5-methyl-1,3-thiazole: Another derivative with a methyl group at the 5-position instead of an ethynyl group.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential in various applications .
Properties
CAS No. |
1428445-99-1 |
---|---|
Molecular Formula |
C6H5NS |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
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